molecular formula C17H15FN2O2 B5228983 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B5228983
M. Wt: 298.31 g/mol
InChI Key: UBCRJVJDTNSKIO-UHFFFAOYSA-N
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Description

2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

The synthesis of 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with malononitrile and a suitable ketone under basic conditions, followed by cyclization to form the chromene ring. The reaction is usually carried out in the presence of a catalyst such as piperidine in ethanol at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to replace specific substituents on the aromatic ring.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form additional ring structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as piperidine and triethylamine. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile has been studied for various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological research.

    Medicine: Due to its pharmacological properties, it is being explored for the development of new therapeutic agents for treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile include other chromene derivatives with different substituents on the aromatic ring. These compounds may exhibit similar biological activities but differ in their potency and selectivity. Some examples of similar compounds include:

  • 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
  • 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
  • 2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-9-6-13(21)16-14(7-9)22-17(20)11(8-19)15(16)10-4-2-3-5-12(10)18/h2-5,9,15H,6-7,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCRJVJDTNSKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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